3,5-Bis(trifluoromethyl)-4-fluoroaniline
Overview
Description
3,5-Bis(trifluoromethyl)-4-fluoroaniline is a chemical compound with the molecular formula C8H5F6N . It is used in the synthesis of various other compounds, including Schiff’s base and 5,7-bis(trifluoromethyl)aniline . It has also been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
Synthesis Analysis
The synthesis of compounds involving 3,5-Bis(trifluoromethyl)-4-fluoroaniline often involves reactions with other chemicals. For instance, it was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff′s base and 5,7-bis(trifluoromethyl)aniline . The designed compounds were synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone (I) with 4-hydrazinobenzoic acid (II) to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde (III) .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)-4-fluoroaniline is characterized by the presence of a benzene ring substituted with two trifluoromethyl groups and an amino group . The trifluoromethyl groups contribute to the compound’s reactivity and its interactions with other molecules.
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)-4-fluoroaniline can participate in various chemical reactions. For instance, it was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff′s base and 5,7-bis(trifluoromethyl)aniline . It was also used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
Safety and Hazards
3,5-Bis(trifluoromethyl)-4-fluoroaniline is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Future Directions
Future research directions could involve the further exploration of the compound’s potential applications in various fields. For instance, it has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria , and in the production of fluoride anion transporters . Further studies could explore these and other potential applications of 3,5-Bis(trifluoromethyl)-4-fluoroaniline.
properties
IUPAC Name |
4-fluoro-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFHNPJWRVDOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-4-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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